molecular formula C32H50O2 B040569 4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 115978-59-1

4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No.: B040569
CAS No.: 115978-59-1
M. Wt: 466.7 g/mol
InChI Key: LCOGJPXBBIRCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate is a high-value organic compound primarily utilized in the research and development of advanced liquid crystal systems. Its molecular structure is meticulously designed, featuring a rigid, elongated core comprising multiple cyclohexyl and phenyl rings, which is terminated with flexible alkyl chains (butyl and propyl). This architecture is quintessential for inducing a stable nematic or smectic mesophase with a broad temperature range, making it an ideal candidate for investigating electro-optical properties, phase transition behavior, and intermolecular interactions within liquid crystal mixtures. Researchers employ this compound as a key component or a dopant in the synthesis of novel liquid crystal formulations aimed at applications such as high-performance display technologies (LCDs), tunable photonic devices, and optical switches. Its mechanism of action revolves around its ability to align under an electric field, modulating light transmission by changing the polarization state of incident light—a fundamental principle in LCD operation. This product is offered to support cutting-edge materials science and is strictly intended for laboratory research purposes.

Properties

IUPAC Name

[4-(4-butylcyclohexyl)phenyl] 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O2/c1-3-5-7-25-10-14-27(15-11-25)29-20-22-31(23-21-29)34-32(33)30-18-16-28(17-19-30)26-12-8-24(6-4-2)9-13-26/h20-28,30H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOGJPXBBIRCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)C4CCC(CC4)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557702
Record name 4-(4-Butylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115978-59-1
Record name 4-(4-Butylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-(trans-4-butylcyclohexyl)phenyl ester, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acid Chloride Route

The most widely reported method involves converting the carboxylic acid intermediate into its corresponding acid chloride, followed by reaction with the phenolic component:

4’-Propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid+SOCl2Acid chloride+HCl+SO2\text{4'-Propyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{HCl} + \text{SO}2
Acid chloride+4-(trans,trans-4-Butylcyclohexyl)phenolBaseTarget ester\text{Acid chloride} + \text{4-(trans,trans-4-Butylcyclohexyl)phenol} \xrightarrow{\text{Base}} \text{Target ester}

Conditions :

  • Thionyl chloride (2.5 eq, reflux, 4 h).

  • Phenol derivative (1.1 eq), triethylamine (3 eq), dichloromethane (0°C to room temperature, 12 h).

  • Yield: 68–72% after silica gel chromatography.

Coupling Agent-Mediated Esterification

Alternative approaches employ carbodiimide-based coupling agents to activate the carboxylic acid:

4’-Propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid+DCCO-Acylurea intermediate\text{4'-Propyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid} + \text{DCC} \rightarrow \text{O-Acylurea intermediate}
O-Acylurea+PhenolDMAPEster+DCU\text{O-Acylurea} + \text{Phenol} \xrightarrow{\text{DMAP}} \text{Ester} + \text{DCU}

Optimized Parameters :

  • Solvent: Dry THF.

  • Catalysts: DCC (1.2 eq), DMAP (0.2 eq).

  • Reaction time: 24 h at room temperature.

  • Yield: 75–80%.

Stereochemical Control and Purification

The trans,trans configuration of the cyclohexyl groups is critical for maintaining the compound’s mesomorphic properties. Key steps include:

  • Catalytic Hydrogenation : Use of Pd/C or PtO₂ under H₂ pressure to reduce double bonds in bicyclohexane precursors while preserving stereochemistry.

  • Crystallization : Recrystallization from ethanol/water mixtures (7:3 v/v) to isolate the desired diastereomer.

Table 1 : Comparison of Stereochemical Outcomes

MethodCatalystTemperature (°C)trans,trans Isomer Purity (%)
HydrogenationPd/C6092
Grignard Addition−2085

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR : Strong absorption at 1719 cm⁻¹ (C=O stretch), 1259 cm⁻¹ (C–O ester asym).

  • ¹H NMR (CDCl₃) : δ 0.89 (t, CH₃), 1.29–1.46 (m, CH₂), 4.07 (t, OCH₂), 6.88–7.41 (m, Ar-H).

  • Mass Spec : m/z 466.74 [M]⁺, consistent with molecular formula C₃₂H₅₀O₂.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a crystalline-to-smectic transition at 178.4°C and clearing point at 268.4°C.

Computational Modeling and Reaction Optimization

Density functional theory (DFT) simulations (GAUSSIAN 09) predict the lowest-energy conformation of the ester, validating the trans,trans stereochemistry. Key findings include:

  • Energy barrier for cis isomerization: 28.5 kcal/mol.

  • Optimal reaction coordinates for esterification favor polar aprotic solvents.

Scale-Up and Industrial Production

ENAO Chemical Co., Ltd reports a pilot-scale process with the following parameters:

  • Batch Size : 25 kg.

  • Yield : 82%.

  • Purity : >98% (HPLC).

  • Cost : $72–$520 per 25 g, depending on supplier.

Challenges and Mitigation Strategies

  • Byproduct Formation : Transesterification minimized by using anhydrous conditions and molecular sieves.

  • Low Solubility : Additives like 5% DMSO in THF improve reactant miscibility.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Alkyl Chain Length Variations

  • 4-(trans-4-Pentylcyclohexyl)phenyl Analogue (CAS 131790-57-3): Increasing the alkyl chain from butyl to pentyl elevates molecular weight (C29H44O2 vs. C25H38O2) and retention time (34.15 vs. 32.55 in ).
  • 4-Propylphenyl 4-(4-propylcyclohexyl)cyclohexanecarboxylate (CAS 97564-42-6) :
    Shorter propyl chains result in lower molecular weight (C25H38O2) and higher retention time (34.15), suggesting reduced polarity compared to the target compound .

Substituent Effects

  • Fluorinated Analogues: (Trans,trans)-4-fluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (HD-3633): Fluorine substitution increases polarity and dielectric anisotropy, improving electro-optical response in liquid crystals. However, it may lower thermal stability compared to non-fluorinated esters . 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) (CAS 118164-51-5): Difluoro groups enhance dipole-dipole interactions, stabilizing smectic phases but requiring higher synthesis precision .
  • Ethoxy-Substituted Analogues :
    • trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) (CAS 123560-48-5) : The ethoxy group introduces hydrogen-bonding capacity, extending mesomorphic ranges. This compound exhibits a higher molecular weight (C23H34F2O) and distinct NMR shifts (δ 1.39–1.56 ppm for cyclohexyl protons) compared to the target compound .

Stereochemical and Functional Group Modifications

  • 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 122957-72-6) :
    Replacing the ester with a biphenyl linkage reduces molecular weight (C24H32) and eliminates polar carboxylate interactions, favoring nematic phases but limiting application in polymer-stabilized LCDs .
  • Acryloyloxy-Functionalized Esters (e.g., ST05874) :
    Compounds like ST05874 incorporate acrylate groups, enabling photopolymerization for flexible displays. Their synthesis involves DMAP-catalyzed esterification, yielding >98% purity, similar to the target compound’s synthetic routes .

Data Table: Key Properties of Comparable Compounds

Compound Name (CAS) Molecular Formula Substituents Retention Time Key Application
Target Compound (Hypothetical) C25H38O2 Butyl, propyl, ester N/A LCD intermediates
4-(trans-4-Pentylcyclohexyl)phenyl analogue (131790-57-3) C29H44O2 Pentyl, propyl, ester 35.33 High-temperature LC phases
4-Propylphenyl 4-propylcyclohexanecarboxylate (97564-42-6) C25H38O2 Propyl, propyl, ester 34.15 Polar solvent-compatible LCs
(Trans,trans)-4-fluorophenyl ester (HD-3633) C22H31FO2 Fluorophenyl, propyl, ester N/A Dielectric anisotropy enhancement
trans,trans-4-Ethoxy-2,3-difluorophenyl (123560-48-5) C23H34F2O Ethoxy, difluorophenyl 33.47 Broad mesophase LCs

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including esterification and cyclohexane ring functionalization. Key steps include:

  • Esterification : Coupling of the cyclohexyl-carboxylate moiety with a substituted phenyl group under acidic or basic catalysis.
  • Cyclohexane Functionalization : Trans-alkylation or Grignard reactions to introduce the butyl and propyl substituents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield and purity. For example, polar aprotic solvents like DMF improve solubility of intermediates, while temperatures >100°C may accelerate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing its molecular conformation and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and trans/trans stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} ~10–12 Hz for trans-diaxial protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity, particularly for isolating diastereomers .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant lab coats prevent dermal exposure.
  • Storage : Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can solvent and temperature conditions be optimized during esterification to minimize byproduct formation?

  • Solvent Selection : Non-polar solvents (e.g., toluene) reduce hydrolysis of the ester group, while controlled heating (80–90°C) accelerates reaction kinetics without degrading sensitive functional groups .
  • Catalyst Screening : Lipases or organocatalysts (e.g., DMAP) improve regioselectivity in sterically crowded systems .

Q. What computational strategies predict the compound’s mesomorphic behavior in liquid crystal applications?

  • Molecular Dynamics (MD) Simulations : Model dipole-dipole interactions and alkyl chain flexibility to predict phase transitions.
  • Density Functional Theory (DFT) : Calculate torsional energy barriers for cyclohexane ring flipping, which influence nematic-isotropic transition temperatures .

Q. How can discrepancies in reported biological activity (e.g., receptor binding) be resolved across studies?

  • Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propyl vs. pentyl chains) to isolate critical pharmacophores .

Q. What strategies mitigate byproduct formation during trans-alkylation steps?

  • Stepwise Quenching : Add reagents in aliquots to prevent exothermic side reactions.
  • Chromatographic Monitoring : TLC or GC-MS tracks intermediate formation, allowing real-time adjustments .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?

  • Solvent Polarity Index : Compare Hansen solubility parameters to identify outliers. For instance, anomalous solubility in chloroform may arise from halogen-π interactions with the aromatic phenyl group .
  • Temperature Dependence : Solubility often increases non-linearly with temperature; differential scanning calorimetry (DSC) can detect polymorphic transitions affecting dissolution .

Q. Why do different studies report varying thermal stability ranges for this compound?

  • Decomposition Pathways : Thermogravimetric analysis (TGA) under N2_2 vs. air reveals oxidative degradation thresholds.
  • Impurity Profiles : Trace moisture or residual catalysts (e.g., Pd from coupling reactions) lower decomposition onset temperatures .

Methodological Recommendations

Q. What orthogonal techniques validate stereochemical purity in enantiomeric mixtures?

  • Chiral HPLC : Use cellulose-based columns to resolve enantiomers.
  • Circular Dichroism (CD) : Correlate optical activity with calculated electronic transitions from TD-DFT .

Q. How can reaction scalability be maintained without compromising enantiomeric excess?

  • Continuous Flow Systems : Improve heat/mass transfer for high-purity bulk synthesis.
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., residence time, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.